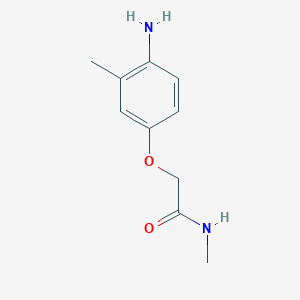

2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Description

The exact mass of the compound 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Amino-3-methylphenoxy)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Amino-3-methylphenoxy)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-amino-3-methylphenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-8(3-4-9(7)11)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOAJBWIPWRTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201853-11-4 |

Source

|

| Record name | 2-(4-amino-3-methylphenoxy)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Amino-3-methylphenoxy)-N-methylacetamide: Current Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a small molecule of interest within the broader class of phenoxyacetamide derivatives. While specific research on this particular compound is limited, the phenoxyacetamide scaffold is a well-established pharmacophore with diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide and explores potential synthetic routes, predicted biological activities, and analytical methodologies based on established knowledge of structurally related compounds. The aim is to equip researchers and drug development professionals with a foundational understanding to stimulate further investigation into the therapeutic potential of this and similar molecules.

Chemical Structure and Physicochemical Properties

2-(4-Amino-3-methylphenoxy)-N-methylacetamide possesses a core structure characterized by a 4-amino-3-methylphenol moiety linked via an ether bond to an N-methylacetamide group. This arrangement of functional groups imparts specific physicochemical properties that are crucial for its potential biological interactions.

Molecular Structure

The chemical structure of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is depicted below:

Caption: A 2D representation of the molecular structure.

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is presented in the table below. These values are primarily sourced from computational predictions available in public chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| XLogP3 | 1.1 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

| Rotatable Bond Count | 4 | PubChem (Predicted) |

| Topological Polar Surface Area | 58.6 Ų | PubChem (Predicted) |

| SMILES | CC1=C(C=C(C=C1)N)OCC(=O)NC | PubChem[1] |

| InChI | InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | PubChem[1] |

Note: The predicted LogP value suggests that the compound has moderate lipophilicity, which is often a desirable trait for drug candidates, allowing for a balance between aqueous solubility and membrane permeability.

Synthesis and Manufacturing

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ether linkage or the amide bond. The more common and likely more efficient strategy would be the formation of the ether bond via a Williamson ether synthesis, followed by amidation.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Proposed)

This proposed protocol is based on general methods for the synthesis of phenoxyacetamides and would require optimization and validation.[2][3][4]

Step 1: Williamson Ether Synthesis

-

Reactants: 4-Amino-3-methylphenol and 2-chloro-N-methylacetamide.

-

Reagents: A suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Procedure: a. Dissolve 4-Amino-3-methylphenol in the chosen solvent. b. Add the base portion-wise at room temperature and stir for a designated period to form the phenoxide. c. Add 2-chloro-N-methylacetamide to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.

Step 2: Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Potential Biological Activity and Therapeutic Applications

The phenoxyacetamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Antitubercular: Several studies have reported the potent antitubercular activity of phenoxyacetamide derivatives.[2][4]

-

Antibacterial: The scaffold has been explored for its potential as an inhibitor of the Pseudomonas aeruginosa type III secretion system, a key virulence factor.[5][6]

-

Anticancer: Certain phenoxyacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]

-

Anti-inflammatory: The anti-inflammatory potential of this class of compounds has also been explored.[9]

-

Metabolic Disorders: Phenoxyacetamide-based compounds have been designed as free fatty acid receptor 1 (FFA1) agonists for the potential treatment of type 2 diabetes.[10]

Given the structural similarities, it is plausible that 2-(4-Amino-3-methylphenoxy)-N-methylacetamide could exhibit one or more of these biological activities. The presence of the amino and methyl groups on the phenyl ring, as well as the N-methyl group on the acetamide moiety, would modulate its activity and specificity compared to other derivatives. Structure-activity relationship (SAR) studies would be essential to elucidate the precise role of these substituents.[5][10][11]

Analytical Methodologies for Characterization

To ensure the identity, purity, and quality of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, a combination of analytical techniques would be employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be fundamental for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS could further aid in structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-O stretch of the ether.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) would likely provide good separation. Detection could be achieved using a UV detector, as the aromatic ring is a chromophore.

-

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Future Research and Development

The lack of specific data on 2-(4-Amino-3-methylphenoxy)-N-methylacetamide presents a clear opportunity for further research. Key areas for future investigation include:

-

Validated Synthesis: Development and validation of an efficient and scalable synthetic route.

-

Biological Screening: Comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antibacterial, antifungal, anticancer, and anti-inflammatory activities.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the mechanism of action at the molecular level will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the impact of different substituents on biological activity, which can guide the design of more potent and selective compounds.

-

In Vivo Studies: Should in vitro studies show promise, evaluation of the compound's efficacy, pharmacokinetics, and safety in animal models would be the next logical step.

Conclusion

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a molecule with a chemical scaffold that has proven to be of significant interest in the field of drug discovery. While direct research on this specific compound is currently lacking, the wealth of information on related phenoxyacetamide derivatives provides a strong rationale for its investigation. This technical guide has outlined its known properties and provided a framework for its synthesis, potential biological evaluation, and analytical characterization. It is hoped that this will serve as a valuable resource for researchers and contribute to the exploration of the therapeutic potential of this and other novel chemical entities.

References

- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1090.

- Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. (2015). Bioorganic & Medicinal Chemistry, 23(20), 6649-6660.

- Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). (2015). Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1090.

- A Comparative Guide to the Structure-Activity Relationships of Phenoxyacetohydrazide Deriv

- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.

- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.

- Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]- N -methylacetamide Derivatives. (2026). Journal of Pesticide Science, 51, 1-8.

- Synthesis, spectroscopic and X-ray crystallographic analysis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide. (2019). European Journal of Chemistry, 10(3), 234-238.

- Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. (2025). Frontiers in Chemistry, 13.

- Substituted N-phenoxyacetyltaurates: synthesis, structural features, and biological activity. (2025). Russian Chemical Bulletin, 74(10), 2345-2352.

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). RSC Advances, 11(8), 4653-4676.

- Manning, M. C., et al. (2010). U.S. Patent No. 7,749,503. Washington, DC: U.S.

- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023). International Journal of Science and Research (IJSR), 12(11), 1-5.

- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). Molecules, 17(2), 2096-2108.

-

Garg, N. K., et al. (n.d.). Patents & Products. UCLA. Retrieved March 7, 2026, from [Link]

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 85, 129221.

- Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. (2021). Heliyon, 7(3), e06464.

- Maloney, J. R., & Swartz, T. G. (2017). U.S. Patent No. 9,840,482. Washington, DC: U.S.

-

2-(4-amino-3-methylphenoxy)-n-methylacetamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

- Supporting Information for Copper-Catalyzed Aerobic Oxidative C-N Bond Cleavage of Tertiary Amines for the Synthesis of Amides. (n.d.).

- Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate. (2019).

- Technique for preparing N-methylacetamide. (2006).

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). Molecules, 25(8), 1823.

Sources

- 1. PubChemLite - 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

A Prospective Analysis of a Novel Phenoxyacetamide Derivative for Research and Development

Introduction

2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a distinct organic molecule characterized by a trifunctional scaffold: a primary aromatic amine, a methyl-substituted phenoxy ether, and an N-methylated acetamide side chain. While a specific CAS number for this compound is not publicly registered as of this guide's publication, its chemical structure, identified in PubChem with Compound ID (CID) 21223920, suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] The aminophenoxy moiety is a recognized pharmacophore present in a range of biologically active agents, including kinase inhibitors and anticancer compounds.[2][3][4] This guide offers a comprehensive, prospective analysis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide, providing researchers and drug development professionals with a foundational understanding of its predicted properties, a robust synthetic strategy, and potential applications, all grounded in established chemical principles and data from analogous structures.

Physicochemical Properties and Structural Analysis

The structural attributes of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide—a hydrogen bond donor (the primary amine), hydrogen bond acceptors (the ether and amide oxygens), and a mix of hydrophobic (the aromatic ring and methyl groups) and hydrophilic regions—portend a compound with moderate solubility and the capacity for multiple intermolecular interactions. A summary of its predicted physicochemical properties is presented below.

| Property | Predicted Value | Data Source |

| Molecular Formula | C10H14N2O2 | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 194.10553 Da | PubChem[1] |

| XlogP (Predicted) | 0.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the primary amine) | Inferred from structure |

| Hydrogen Bond Acceptors | 3 (ether oxygen, amide oxygen, amine nitrogen) | Inferred from structure |

These predicted values suggest that the molecule adheres to general guidelines for drug-likeness, such as Lipinski's Rule of Five, making it an attractive candidate for further investigation in drug discovery programs.

Proposed Synthesis and Experimental Protocols

The synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide can be logically approached through a two-step process starting from the commercially available 4-amino-3-methylphenol. The proposed synthetic pathway involves an initial etherification followed by an amidation reaction. This strategy is predicated on well-established and high-yielding chemical transformations.

Step 1: Synthesis of 2-(4-Amino-3-methylphenoxy)acetic acid

The first step involves a Williamson ether synthesis, a robust method for forming ethers. In this case, the phenolic hydroxyl group of 4-amino-3-methylphenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an acetic acid derivative.

Protocol:

-

Reaction Setup: To a solution of 4-amino-3-methylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K2CO3, 2.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.

-

Work-up and Saponification: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude ester is then saponified by dissolving it in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) and stirring at room temperature for 2-4 hours.

-

Isolation: Acidify the reaction mixture with dilute HCl to a pH of approximately 3-4 to precipitate the carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

The final step is the formation of the N-methylamide from the synthesized carboxylic acid. This can be achieved using standard peptide coupling reagents to ensure a high yield and minimize side reactions.

Protocol:

-

Activation of Carboxylic Acid: Dissolve the 2-(4-amino-3-methylphenoxy)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) and stir for 15-20 minutes at 0 °C to form the active ester.

-

Amidation: Add a solution of methylamine (a 2M solution in THF or as methylamine hydrochloride with a base like triethylamine, 1.5 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final compound.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide.

Potential Applications in Drug Discovery

The aminophenoxy scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological targets. Derivatives of aminophenoxy compounds have been investigated for a variety of therapeutic applications.

-

Kinase Inhibition: Many small molecule kinase inhibitors feature a core structure that can be mimicked by 2-(4-Amino-3-methylphenoxy)-N-methylacetamide. The primary amine can serve as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).[2] The phenoxy-N-methylacetamide portion can be modified to target the hydrophobic regions of the kinase domain, potentially leading to potent and selective inhibitors.

-

Anticancer Agents: Phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver and breast cancer.[5] Some have been shown to induce apoptosis and cause cell cycle arrest.[3] The title compound could serve as a novel scaffold for the development of new anticancer agents. Research has shown that flavone derivatives with a 4-aminophenoxy moiety can act as selective anticancer agents in non-small cell lung cancer cells.[3]

Conceptual Signaling Pathwaydot

Sources

- 1. PubChemLite - 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

The Pharmacological and Physicochemical Landscape of 4-Amino-3-Methylphenoxy Acetamide Derivatives

Executive Summary & Structural Rationale

The development of novel therapeutic scaffolds is central to modern medicinal chemistry. Among these, phenoxyacetamide derivatives have emerged as highly versatile pharmacophores, demonstrating profound efficacy across oncology, neurology, and inflammatory diseases[1]. Specifically, derivatives based on the 2-(4-amino-3-methylphenoxy)acetamide core represent a promising frontier.

The structural rationale behind this specific scaffold is highly deliberate:

-

The Phenoxyacetamide Backbone: Provides a flexible linker that facilitates favorable hydrogen bonding and hydrophobic interactions within target enzyme binding pockets (such as PARP-1 or COX-2)[2].

-

The 3-Methyl Substitution: Acts as an electron-donating group, subtly altering the electron density of the aromatic ring to enhance binding affinity through favorable steric and electronic interactions.

-

The 4-Amino Group: Serves as a critical functional handle. It not only participates in hydrogen bonding but also acts as the primary site for further synthetic derivatization (e.g., coupling with sulfonyl chlorides, carboxylic acids, or aldehydes) to explore the Structure-Activity Relationship (SAR)[3].

Physicochemical Profiling of the Core Scaffold

Understanding the baseline physicochemical properties of the core scaffold—2-(4-amino-3-methylphenoxy)acetamide (CAS: 201853-03-4)—is essential for predicting its pharmacokinetic behavior, including absorption and membrane permeability. The compound exhibits a low molecular weight and an optimal predicted partition coefficient (XlogP), making it an excellent lead candidate for oral bioavailability[4].

Table 1: Physicochemical Properties of 2-(4-amino-3-methylphenoxy)acetamide

| Property | Value | Clinical / Synthetic Relevance |

| Molecular Formula | C9H12N2O2 | Low molecular weight ensures high ligand efficiency[4]. |

| Monoisotopic Mass | 180.08987 Da | Favorable for penetrating cellular membranes (Lipinski's Rule of 5)[4]. |

| CAS Number | 201853-03-4 | Standardized identifier for commercial and synthetic tracking. |

| Predicted XlogP | ~0.2 | Indicates balanced hydrophilicity/lipophilicity, crucial for systemic distribution[4]. |

| H-Bond Donors | 2 (Primary amine, Amide) | Facilitates strong target-site anchoring via hydrogen bonding. |

| H-Bond Acceptors | 3 (Ether oxygen, Amide O & N) | Enhances solubility and target protein interaction. |

Pharmacological Efficacy: Oncology & PARP-1 Inhibition

Recent breakthroughs have highlighted the extraordinary potential of phenoxyacetamide derivatives in targeted cancer therapy. A landmark 2023 study demonstrated that novel phenoxyacetamide compounds act as potent apoptotic inducers against hepatocellular carcinoma (HepG2) cells through the targeted inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1)[5].

PARP-1 is an enzyme critical for repairing single-strand DNA breaks. When phenoxyacetamide derivatives inhibit PARP-1, unrepaired single-strand breaks collapse replication forks during the S-phase of the cell cycle, leading to highly lethal double-strand breaks (DSBs). This accumulation of DNA damage triggers G1/S phase cell cycle arrest and forces the cancer cell into intrinsic apoptosis[6].

In comparative in vitro studies, leading phenoxyacetamide derivatives (e.g., "Compound I") demonstrated superior potency and selectivity compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU)[2].

Table 2: Comparative Cytotoxicity (IC50 values) of Phenoxyacetamide Derivatives

| Cell Line / Type | Compound I (µM) | Compound II (µM) | 5-Fluorouracil (µM) |

| HepG2 (Liver Cancer) | 1.43 | 6.52 | 5.32 |

| MCF-7 (Breast Cancer) | 10.51 | >10.0 | N/A |

| THLE-2 (Normal Liver) | 36.27 | N/A | Highly Toxic |

Data indicates that Compound I is highly selective, exhibiting a ~25-fold safety margin between tumorigenic HepG2 cells and normal THLE-2 liver cells[2].

Mechanistic pathway of phenoxyacetamide derivatives inducing apoptosis via PARP-1 inhibition.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the core scaffold and its subsequent biological validation.

Protocol A: Synthesis of 2-(4-amino-3-methylphenoxy)acetamide

This two-step synthesis relies on nucleophilic substitution followed by catalytic reduction[3].

-

Nucleophilic Substitution (Etherification):

-

Step: Dissolve 1.0 eq of 3-methyl-4-nitrophenol and 1.2 eq of 2-chloroacetamide in anhydrous Dimethylformamide (DMF). Add 2.0 eq of anhydrous Potassium Carbonate (

). Heat to 80°C for 6 hours. -

Causality:

deprotonates the phenol to form a highly reactive phenoxide anion. DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation but leaves the phenoxide "naked" and highly nucleophilic, driving the

-

-

Catalytic Reduction:

-

Step: Dissolve the purified intermediate in methanol. Add 10% Pd/C (catalytic amount) and stir under a Hydrogen (

) atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite and concentrate. -

Causality: Catalytic hydrogenation selectively reduces the nitro group to a primary amine without cleaving the ether linkage or reducing the amide, yielding the target 2-(4-amino-3-methylphenoxy)acetamide[3].

-

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

This assay validates the anti-proliferative efficacy of the synthesized derivatives[6].

-

Cell Seeding: Seed HepG2 cells at a density of

cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5%-

Causality: A 24-hour incubation allows cells to adhere and re-enter the exponential growth phase. Because PARP inhibitors target DNA replication, the cells must be actively dividing for the drug to exert its mechanism of action[5].

-

-

Drug Treatment: Treat cells with varying concentrations of the phenoxyacetamide derivative (0.1 µM to 100 µM) for 48 hours.

-

Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 100 µL DMSO. Measure absorbance at 570 nm.

-

Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt into purple formazan. The optical density directly correlates with the percentage of living cells, allowing for precise

calculation[2].

-

Standardized drug development workflow for evaluating novel phenoxyacetamide derivatives.

Future Perspectives

The 4-amino-3-methylphenoxy acetamide scaffold is highly modular. Future drug development efforts should focus on derivatizing the primary amine to create dual-targeting agents. For instance, coupling the scaffold with podophyllotoxin derivatives has already shown promise in creating Tubulin/AKT1 dual-targeting agents for Non-Small Cell Lung Cancer (NSCLC)[7]. Additionally, exploring the scaffold's potential in neuropharmacology—specifically as anticonvulsants—remains a highly viable pathway given the historical success of phenoxyacetamides in crossing the blood-brain barrier[8].

References

-

PubChemLite. "2-(4-amino-3-methylphenoxy)acetamide (C9H12N2O2)". Université du Luxembourg. Available at: [Link]

-

Sayed MM, Nabil ZI, El-Shenawy NS, Al-Eisa RA, Nafie MS. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". Pharmaceuticals (Basel). 2023 Oct 26;16(11):1524. Available at:[Link]

-

Sayed MM, et al. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition". MDPI. Available at:[Link]

-

ACS Publications. "Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC". Journal of Natural Products. Available at: [Link]

- Google Patents. "EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts...". Google Patents.

-

PMC Chemistry. "Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines...". NIH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]

- 3. EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres - Google Patents [patents.google.com]

- 4. PubChemLite - 2-(4-amino-3-methylphenoxy)acetamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciprofiles.com [sciprofiles.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & SAR of the 2-Phenoxy-N-methylacetamide Scaffold

Topic: Biological Activity of 2-Phenoxy-N-methylacetamide Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenoxy-N-methylacetamide scaffold represents a privileged structural motif in medicinal chemistry, characterized by an aryloxy core linked to a secondary amide via a methylene bridge. This scaffold serves as a versatile template for designing bioactive small molecules with applications ranging from neurology (anticonvulsants) to infectious disease (antifungals/antimicrobials).

This guide analyzes the pharmacological potential of this scaffold, emphasizing the structural determinants of activity (Structure-Activity Relationship - SAR) and providing validated protocols for synthesis and biological evaluation. Unlike the broader class of phenoxyacetamides, the N-methyl variant offers a specific balance of metabolic stability, lipophilicity, and hydrogen-bond donor capability, making it a critical optimization point in hit-to-lead campaigns.

Chemical Biology & Structural Insights

The Core Scaffold

The scaffold consists of three distinct pharmacophoric regions:

-

The Aromatic Head (Phenoxy): A lipophilic domain that tolerates diverse substitutions (halogens, alkyls) to modulate steric fit and electronic properties.

-

The Linker (

): A flexible spacer that dictates the spatial orientation between the aromatic ring and the hydrogen-bonding motif. -

The Amide Tail (

): A secondary amide acting as a hydrogen bond donor/acceptor. The N-methyl group specifically restricts conformational freedom compared to longer alkyl chains while maintaining better metabolic stability than unsubstituted primary amides.

SAR Visualization

The following diagram illustrates the critical modification points and their impact on biological activity.

Caption: Structural dissection of the 2-phenoxy-N-methylacetamide scaffold highlighting key regions for medicinal chemistry optimization.

Therapeutic Applications & Mechanisms

Anticonvulsant Activity

Derivatives of 2-phenoxyacetamide are widely explored for anticonvulsant properties, often modeled after the mechanism of Lacosamide (though structurally distinct, they share the functionalized amino acid/amide motif).

-

Mechanism: Modulation of voltage-gated sodium channels (VGSCs). The aromatic ring interacts with the hydrophobic pocket of the channel in the inactivated state, while the amide moiety engages in hydrogen bonding to stabilize binding.

-

Key Insight: Electron-withdrawing groups (e.g., F, Cl) at the ortho or meta positions of the phenoxy ring significantly enhance anticonvulsant potency in Maximal Electroshock (MES) models [1].

Monoamine Oxidase (MAO) Inhibition

The scaffold acts as a competitive inhibitor of MAO enzymes, relevant for treating depression and neurodegenerative diseases.

-

Selectivity: N-Methylation often shifts selectivity. While N-propargyl derivatives are classic irreversible MAO inhibitors, N-methyl analogs serve as reversible inhibitors.

-

Data Point: 2-(4-methoxyphenoxy)acetamide derivatives have shown high selectivity for MAO-A, with IC50 values in the micromolar range [2].[1]

Fungicidal & Antimicrobial Activity

Specific N-methyl derivatives have demonstrated potent fungicidal activity, particularly against crop pathogens like Cucumber downy mildew.

-

SAR Finding: The introduction of a benzylideneaminooxymethyl group at the ortho position of the phenoxy ring, combined with the N-methyl amide tail, yields compounds with superior activity compared to their methyl ester counterparts [3].

Experimental Protocols

Synthesis of 2-Phenoxy-N-methylacetamide Derivatives

Methodology: A robust two-step synthesis involving Williamson ether synthesis followed by amidation.

Step 1: Synthesis of 2-Phenoxyacetic Acid

-

Reagents: Substituted Phenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

-

Procedure: Reflux phenol and chloroacetic acid in aqueous NaOH for 4-6 hours. Acidify with HCl to precipitate the acid. Recrystallize from ethanol.

Step 2: Amidation to N-Methylacetamide

-

Reagents: 2-Phenoxyacetic acid (1.0 eq), Methylamine (2.0 eq, usually as HCl salt or solution), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF.

-

Procedure:

-

Dissolve acid in DMF. Add EDC, HOBt, and DIPEA. Stir for 30 min at 0°C.

-

Add Methylamine. Allow to warm to RT and stir overnight.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Alternative Route (Direct Alkylation): Reaction of substituted phenol with 2-chloro-N-methylacetamide in the presence of K2CO3 in acetone (Reflux 6-12h). This is often preferred for high-throughput library generation [4].

Biological Assay: Maximal Electroshock (MES) Test

Purpose: To evaluate anticonvulsant efficacy.[2][3]

-

Animals: Male albino mice (20-25g).

-

Treatment: Administer test compound (i.p.) suspended in 0.5% methylcellulose.

-

Stimulus: Apply corneal electrodes (60 Hz, 50 mA, 0.2s).

-

Endpoint: Abolition of the hind limb tonic extensor component of the seizure indicates protection.

Biological Assay: Microdilution for Antimicrobial Activity

Purpose: Determine Minimum Inhibitory Concentration (MIC).

-

Preparation: Dissolve compounds in DMSO.

-

Inoculum: Adjust bacterial/fungal suspension to

CFU/mL. -

Plate Setup: Add 100 µL of inoculum + 100 µL of serially diluted compound to 96-well plates.

-

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

-

Readout: Lowest concentration with no visible growth.

Data Summary: Comparative Activity

The following table summarizes the biological activity of key derivatives based on literature precedents [1][3].

| Compound ID | Phenoxy Subst.[1][4][5][6] (R) | Amide Subst.[7][8] (R') | Target/Assay | Activity (IC50 / MIC) |

| PMA-1 | H (Unsubstituted) | Methyl | MAO-A | > 100 µM (Inactive) |

| PMA-2 | 4-Methoxy | Methyl | MAO-A | 18.5 µM |

| PMA-3 | 2,6-Dimethyl | Methyl | Na+ Channel (MES) | ED50 = 35 mg/kg (Mouse) |

| PMA-4 | 2-(Benzylidene) | Methyl | Fungicidal | >90% inhibition at 100 ppm |

| PMA-5 | 4-Chloro | Ethyl | Na+ Channel (MES) | ED50 = 42 mg/kg |

Note: N-methyl variants (PMA-2, PMA-3) often show improved solubility and metabolic profiles compared to longer alkyl chains (PMA-5).

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow for generating 2-phenoxy-N-methylacetamide libraries via direct alkylation.

References

-

Shen, W., et al. (2014).[9][10] "Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors." Molecules, 19(11), 18620-18631.[1] Retrieved from [Link]

-

ResearchGate. (2026). Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide Derivatives. Retrieved from [Link]

-

PubChem. (2025). 2-(2-hydroxyphenoxy)-N-methylacetamide Compound Summary. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-hydroxyphenoxy)-N-methylacetamide | C9H11NO3 | CID 824153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

- 7. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors | Current Research in Pharmaceutical Sciences [crpsonline.com]

The Medicinal Chemistry of Amino-Substituted Phenoxyacetamides: A Technical Guide for Drug Development Professionals

Abstract

The phenoxyacetamide scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide spectrum of biological activities. The introduction of an amino substituent to this core has unlocked a diverse chemical space, leading to the development of potent agents with anticonvulsant, antimicrobial, anticancer, and enzyme-inhibiting properties. This guide provides an in-depth analysis of the medicinal chemistry of amino-substituted phenoxyacetamides, designed for researchers and drug development professionals. We will explore the causality behind synthetic strategies, dissect structure-activity relationships (SAR), detail mechanisms of action, and provide validated experimental protocols to empower further research and development in this promising area.

Introduction: The Phenoxyacetamide Scaffold and the Impact of Amino Substitution

The phenoxyacetamide core, characterized by a phenyl ring linked via an ether oxygen to an acetamide moiety, offers a unique combination of structural rigidity and conformational flexibility. This arrangement allows for precise three-dimensional positioning of functional groups to interact with biological targets. The ether linkage and amide bond are metabolically stable and capable of participating in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.

The strategic incorporation of an amino group (-NH2) or its derivatives onto this scaffold dramatically influences the molecule's physicochemical properties. The amino group can:

-

Introduce a basic center: This allows for salt formation, which can significantly improve aqueous solubility and bioavailability.

-

Act as a hydrogen bond donor/acceptor: This enhances binding affinity and specificity to biological targets.

-

Serve as a key pharmacophoric feature: The position and substitution of the amino group are often critical for biological activity.

-

Provide a handle for further derivatization: It allows for the exploration of a vast chemical space to optimize potency and selectivity.

This guide will navigate the synthesis, biological activities, and therapeutic potential of this versatile chemical class.

Synthetic Strategies: Building the Amino-Phenoxyacetamide Core

The construction of amino-substituted phenoxyacetamides is typically achieved through convergent synthetic routes. The primary strategy involves the formation of the phenoxy ether bond, followed by the introduction or modification of the amino and acetamide functionalities.

Core Synthesis via Williamson Ether Synthesis

A robust and widely used method for forming the central ether linkage is the Williamson ether synthesis.[1][2][3][4][5] This SN2 reaction involves the coupling of a substituted phenoxide with an N-substituted 2-chloroacetamide.[6][7] The phenoxide is generated in situ by treating a substituted phenol with a base, such as potassium carbonate or sodium hydride.

Diagram 1: General Synthetic Workflow via Williamson Ether Synthesis

Caption: A common synthetic route to amino-substituted phenoxyacetamides.

Causality Behind Experimental Choices: The use of a relatively weak base like potassium carbonate is often sufficient and avoids potential side reactions associated with stronger bases. Acetone or DMF are common solvents as they effectively dissolve the reactants and facilitate the reaction at reflux temperatures. The choice of a nitro group as a precursor for the amine is strategic; it is a strong electron-withdrawing group that is stable under the ether synthesis conditions and can be reliably reduced to the primary amine in a subsequent step using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Alternative Arylation Methods: Ullmann Condensation

For more complex or sterically hindered substrates where the SN2 reaction may be inefficient, the Ullmann condensation offers an alternative.[8][9][10][11] This copper-catalyzed reaction couples an aryl halide with an alcohol (or amine), allowing for the formation of the phenoxy (or anilino) linkage under different mechanistic principles. Modern iterations of this reaction use soluble copper catalysts with specific ligands, which allow for milder reaction conditions compared to the harsh temperatures of the classic Ullmann reaction.[8][10]

Therapeutic Applications and Structure-Activity Relationships (SAR)

Amino-substituted phenoxyacetamides have demonstrated efficacy in several therapeutic areas. The following sections detail their activity and the structural features required for potency.

Anticonvulsant Activity

A significant area of investigation for this scaffold is in the treatment of epilepsy.[12] Certain derivatives have shown broad-spectrum anticonvulsant properties in preclinical models.[6]

Mechanism of Action: While not fully elucidated for all derivatives, the anticonvulsant effects of many small molecules are attributed to their ability to modulate neuronal excitability.[13][14] Key mechanisms include the blockade of voltage-gated sodium channels, enhancement of GABAergic inhibition, or attenuation of glutamate-mediated excitation.[13][15][16] The phenoxyacetamide structure can mimic endogenous ligands for these targets, effectively stabilizing neuronal membranes and preventing the spread of seizure activity.[17]

Structure-Activity Relationship (SAR):

-

Amide Substitution: The nature of the substituent on the acetamide nitrogen is crucial. Often, an unsubstituted -NH2 or a small alkyl group is favored.

-

Phenoxy Ring Substitution: The position and nature of the amino group on the phenoxy ring are critical. In some series, a terminal piperazine or related cyclic amine attached to the phenyl ring enhances activity.[6]

-

Stereochemistry: As with many CNS-active agents, the stereochemistry at chiral centers can significantly impact potency.

Table 1: Representative Anticonvulsant Activity Data

| Compound ID | Core Structure | Key Substituents | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Reference |

| Compound 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 4-(4-fluorophenyl)piperazin-1-yl | 49.6 | 67.4 | 31.3 | [6] |

| Lead Cmpd. II | Phenylglycine-amide derivative | (R)-enantiomer, specific side chain | Potent | Potent | Potent | [6] |

MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole. Data extracted from referenced literature.[6]

Diagram 2: Key SAR Features for Anticonvulsant Activity

Caption: Structure-activity relationship map for anticonvulsant phenoxyacetamides.

Anticancer Activity

Recent studies have highlighted the potential of phenoxyacetamide derivatives as anticancer agents, particularly against hepatocellular carcinoma cell lines like HepG2.[18]

Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction One key mechanism identified is the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1).[18] PARP-1 is a crucial enzyme in the repair of single-strand DNA breaks.[12][19] Its inhibition leads to the accumulation of DNA damage, particularly in cancer cells that may already have deficiencies in other DNA repair pathways (a concept known as synthetic lethality), ultimately triggering programmed cell death (apoptosis).[20] These compounds have been shown to induce apoptosis by arresting the cell cycle and modulating the expression of pro-apoptotic and anti-apoptotic genes.[18]

Diagram 3: Proposed Mechanism of Anticancer Action

Caption: Inhibition of PARP-1 by phenoxyacetamides leads to apoptosis.

Structure-Activity Relationship (SAR):

-

Phenoxy Substituents: The substitution pattern on the phenoxy ring is vital for both potency and selectivity. Specific substitutions can enhance binding to the PARP-1 active site.[18]

-

Acetamide Linkage: The acetamide moiety is a common feature in many biologically active molecules and is crucial for interacting with the target protein.[18]

Antimicrobial and Antiplasmodial Activities

The amino-phenoxyacetamide scaffold has also yielded compounds with significant activity against various pathogens, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum.[21][22][23]

Mechanism of Action: The mechanisms can be diverse. In bacteria, compounds may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication. For antiplasmodial activity, the targets are often unique to the parasite's life cycle. The optimization of a phenotypic hit from an aminoacetamide scaffold led to a compound with low-nanomolar activity against the intraerythrocytic stages of malaria.[17][24][25]

Structure-Activity Relationship (SAR):

-

Anti-plasmodial: For 2-phenoxybenzamides, replacing a piperazinyl substituent with an amino group led to a dramatic decrease in activity, indicating that a more complex, basic side chain is beneficial.[21] In contrast, for other aminoacetamide scaffolds, specific substitutions on the aniline ring were key to achieving nanomolar potency.[24]

-

Antimicrobial: In a series of aurone derivatives (which share structural similarities), the presence of a 5-acetamido group was a common feature among the most active compounds against both Gram-positive and Gram-negative bacteria.[19]

Key Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating protocols for key assays relevant to the evaluation of amino-substituted phenoxyacetamides.

Protocol: General Synthesis of a Phenoxyacetamide Intermediate

This protocol describes a representative Williamson ether synthesis.[7]

Objective: To synthesize a 2-(substituted phenoxy)-N-(substituted phenyl) acetamide. Materials:

-

Substituted phenol (1.0 eq)

-

2-chloro-N-(substituted phenyl) acetamide (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Dry acetone (solvent)

-

Standard reflux apparatus, magnetic stirrer, TLC plates, and purification supplies (e.g., silica gel for column chromatography).

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq), 2-chloro-N-(substituted phenyl) acetamide (1.0 eq), and anhydrous K₂CO₃ (1.5 eq).

-

Add a sufficient volume of dry acetone to dissolve/suspend the reactants.

-

Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

-

Pour the crude residue into crushed ice/water. The solid product will precipitate.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure phenoxyacetamide derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer drugs.[18][21][26][27]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line (e.g., HepG2). Materials:

-

Test compound (dissolved in DMSO to make a stock solution)

-

HepG2 cells (or other target cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Maximal Electroshock (MES) Test for In Vivo Anticonvulsant Activity

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[17][23][24][25][28]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice. Materials:

-

Male CF-1 mice (18-25 g)

-

Test compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Electroconvulsiometer with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution (0.9%)

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory conditions. Divide animals into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of the test compound.

-

Drug Administration: Administer the test compound or vehicle to the animals via the desired route (typically intraperitoneal, i.p., or oral, p.o.).

-

Time to Peak Effect (TPE): Conduct the test at the predetermined TPE of the drug (e.g., 30 or 60 minutes post-administration). This must be determined in preliminary studies.

-

Seizure Induction:

-

Apply one drop of topical anesthetic to the eyes of the mouse.

-

Moisten the corneal electrodes with saline solution and place them on the corneas.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension (full extension of the hindlimbs at a 180° angle to the torso).

-

Endpoint: The abolition of the tonic hindlimb extension is considered protection.

-

Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.

Future Directions and Conclusion

The amino-substituted phenoxyacetamide scaffold is a rich source of biologically active compounds with significant therapeutic potential. The diverse activities, from CNS modulation to anticancer and antimicrobial effects, highlight the versatility of this chemical class.

Future research should focus on:

-

Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is crucial for mechanism-based optimization.

-

Selectivity Profiling: As these compounds can be active against multiple targets, comprehensive selectivity profiling is necessary to minimize off-target effects and potential toxicity.

-

Pharmacokinetic Optimization: While many potent compounds have been identified, improving their ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a key challenge to translate in vitro potency into in vivo efficacy.[24]

-

Exploration of New Chemical Space: Expanding the library of derivatives by modifying the amino group, the substitution pattern on the aromatic rings, and the nature of the acetamide will undoubtedly lead to the discovery of novel agents with improved properties.

References

- Al-Ostoot, F. H., et al. (2021).

- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsia, 50(s11), 38-45.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]

- Desuja, A. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. Journal of Pharmaceutical and Biological Sciences, 11(4), 1-2.

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

- Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477.

- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Epilepsy (pp. 435-458). Humana Press, New York, NY.

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

- Rani, P., Pal, D. K., Hegde, R. R., & Hashim, S. R. (2015). Synthesis, characterization and pharmacological evaluation of substituted phenoxy acetamide derivatives. Hemijska industrija, 69(4), 405-415.

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]

- Stephens, C. E. (2011). Recent synthetic developments and applications of the Ullmann reaction. A review. Current Organic Chemistry, 15(18), 3149-3173.

-

Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Retrieved from [Link]

- Zhang, J., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 1-21.

- Zuo, Z., Kim, R. S., & Watson, D. A. (2021). Synthesis of Axially Chiral 2,2′-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution. Journal of the American Chemical Society, 143(4), 1328-1333.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjptonline.org [rjptonline.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

- 12. biorxiv.org [biorxiv.org]

- 13. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. ajpbp.com [ajpbp.com]

- 16. Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. researchhub.com [researchhub.com]

- 19. PARP-1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 20. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. meliordiscovery.com [meliordiscovery.com]

- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 25. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(4-Amino-3-methylphenoxy)-N-methylacetamide

Executive Summary

As drug discovery pipelines increasingly demand modular and highly functionalized building blocks, the precise physicochemical profiling and synthetic mastery of intermediates become paramount. 2-(4-Amino-3-methylphenoxy)-N-methylacetamide is a quintessential bifunctional scaffold. Featuring a nucleophilic primary amine and a hydrogen-bond-capable phenoxyacetamide core, this molecule serves as a critical synthetic node for developing kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs).

This whitepaper provides an authoritative guide on the structural properties, causal synthetic methodologies, and self-validating analytical protocols required to handle and utilize this compound effectively in a pharmaceutical setting.

Structural & Physicochemical Profiling

Understanding the quantitative physicochemical properties of a building block is the first step in predicting its behavior in both synthetic reactions and biological systems. The low molecular weight and favorable hydrogen-bonding profile of this compound ensure that downstream derivatives maintain compliance with Lipinski’s Rule of Five .

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance in Drug Design |

| IUPAC Name | 2-(4-amino-3-methylphenoxy)-N-methylacetamide | Defines the exact regiochemistry of the substituents. |

| Molecular Formula | C10H14N2O2 | Baseline for stoichiometric calculations and mass spectrometry. |

| Molecular Weight | 194.23 g/mol | Low MW allows extensive derivatization without exceeding optimal drug size limits. |

| Monoisotopic Mass | 194.1055 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation . |

| Predicted XlogP | ~0.6 | Indicates high aqueous solubility, favorable for oral bioavailability and formulation. |

| H-Bond Donors | 2 (NH₂, Amide NH) | Facilitates target engagement (e.g., binding to kinase hinge regions). |

| H-Bond Acceptors | 3 (Ether O, Amide O, Amine N) | Enhances solubility and enables complex receptor interactions. |

Synthetic Methodology & Causal Workflow

The synthesis of 2-(4-amino-3-methylphenoxy)-N-methylacetamide requires a highly regioselective approach to prevent side reactions such as amide hydrolysis or over-alkylation. The following protocol outlines a robust, two-step synthetic route.

Step 1: O-Alkylation (Ether Formation)

-

Objective: Couple 3-methyl-4-nitrophenol with 2-chloro-N-methylacetamide.

-

Procedure:

-

Dissolve 1.0 eq of 3-methyl-4-nitrophenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

-

Add 1.1 eq of 2-chloro-N-methylacetamide dropwise.

-

Stir the reaction mixture at 80°C for 4 hours under a nitrogen atmosphere.

-

Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Causality & Logic: K₂CO₃ is specifically selected as a mild base. It is strong enough to deprotonate the phenol (pKa ~7.1 due to the electron-withdrawing nitro group) but weak enough to prevent the hydrolysis of the sensitive N-methylacetamide bond. DMF is chosen as a polar aprotic solvent to strip the solvation shell from the phenoxide anion, drastically accelerating the Sₙ2 displacement of the chloride.

Step 2: Nitro Reduction (Amine Formation)

-

Objective: Reduce the intermediate 2-(3-methyl-4-nitrophenoxy)-N-methylacetamide to the final aniline product.

-

Procedure:

-

Dissolve the intermediate in Methanol (MeOH) (0.2 M).

-

Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

-

Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm).

-

Stir vigorously at room temperature for 2 hours.

-

Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH. Concentrate the filtrate in vacuo.

-

-

Causality & Logic: Catalytic hydrogenation with Pd/C is chosen for its high atom economy and clean reaction profile. It selectively reduces the nitro group without cleaving the ether linkage or reducing the amide. The reaction is self-indicating: the cessation of hydrogen uptake and a distinct color change (from yellow to colorless) signal completion.

Step-by-step synthetic workflow for 2-(4-Amino-3-methylphenoxy)-N-methylacetamide.

Self-Validating Analytical Protocol

To ensure the trustworthiness of the synthesized batch, a dual-modal validation system is employed. This protocol acts as an internal quality control loop, where the data intrinsically proves the absence of structural defects .

-

High-Resolution Mass Spectrometry (HRMS-ESI+):

-

Expected: [M+H]⁺ at m/z 195.1128.

-

Self-Validating Logic: Confirms the exact isotopic composition (C10H14N2O2). The presence of the [M+Na]⁺ adduct at m/z 217.0947 serves as an internal orthogonal check to rule out isobaric impurities.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆):

-

Expected Shifts & Integration:

-

δ ~8.0 ppm (br s, 1H, amide NH): Confirms the amide bond survived the reaction conditions.

-

δ ~6.5–6.7 ppm (m, 3H, Ar-H): Aromatic protons are shifted upfield relative to the nitro precursor, confirming the electron-donating nature of the newly formed amine.

-

δ ~4.6 ppm (br s, 2H, aniline NH₂): Direct confirmation of successful nitro reduction.

-

δ ~4.3 ppm (s, 2H, -O-CH₂-): Validates the intact ether linkage.

-

δ ~2.6 ppm (d, 3H, N-CH₃): Confirms the N-methyl group.

-

δ ~2.0 ppm (s, 3H, Ar-CH₃): Validates the aryl methyl group.

-

-

Self-Validating Logic: The integration ratio (1:3:2:2:3:3) equals exactly 14 protons, providing a self-contained stoichiometric validation of the molecular structure and ensuring no over-reduction occurred.

-

Application in Drug Development: Pharmacophore Mapping

The 2-(4-amino-3-methylphenoxy)-N-methylacetamide scaffold is a highly versatile pharmacophore. Similar structural motifs are frequently utilized as key intermediates in the synthesis of biologically active small molecules .

-

The Primary Amine (Synthetic Handle): Acts as a nucleophilic anchor. It can be subjected to Buchwald-Hartwig cross-coupling or amide coupling to append large lipophilic groups or target-specific warheads.

-

The Phenoxyacetamide Core (Target Engagement): Frequently utilized as a hinge-binding motif in the development of kinase inhibitors. The amide acts as a dual hydrogen-bond donor/acceptor, interacting with the backbone residues of the kinase hinge region, while the ether oxygen provides conformational flexibility to orient the aromatic ring into the hydrophobic pocket.

Pharmacophore mapping and downstream synthetic utility of the core scaffold.

References

-

Title: 2-(4-amino-3-methylphenoxy)-n-methylacetamide (C10H14N2O2) - PubChemLite / CID 21223920 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: 1-(4-Amino-3-methylphenoxy)propan-2-ol hydrochloride | C10H16ClNO2 | CID 155822229 Source: PubChem (National Institutes of Health) URL: [Link]

Novel Phenoxyacetamide Analogs: A Technical Guide for Drug Discovery

Introduction

Phenoxyacetamide and its derivatives constitute a versatile and highly adaptable class of chemical scaffolds with significant and demonstrated potential in the field of drug discovery. The core structure, characterized by an aromatic ring connected to an acetamide group through an ether linkage, presents a unique and robust platform for extensive chemical modification. This adaptability allows for the precise tuning of both physicochemical properties and biological activities. Consequently, phenoxyacetamide analogs have been and continue to be rigorously explored across a broad spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.

This technical guide offers a comprehensive overview tailored for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action associated with novel phenoxyacetamide analogs. The content is designed to deliver field-proven insights and detailed methodologies, thereby facilitating the exploration and development of these compounds as next-generation therapeutic agents.

The Phenoxyacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

In the lexicon of medicinal chemistry, the phenoxyacetamide scaffold is often referred to as a "privileged structure." This designation is reserved for molecular frameworks that exhibit the remarkable ability to bind to multiple, unrelated biological targets. The inherent versatility of the phenoxyacetamide core permits the introduction of a wide array of substituents on both the phenyl ring and the acetamide nitrogen. This flexibility opens up a vast chemical space for analog design, optimization, and the development of compounds with novel biological functions.

Key Structural Features and Their Influence on Activity

-

Phenyl Ring: This aromatic ring is a critical component, often serving as an anchor that interacts with hydrophobic pockets within target proteins. The strategic substitution on this ring with either electron-withdrawing or electron-donating groups can profoundly modulate the compound's electronic properties, thereby influencing its binding affinity and overall pharmacokinetic profile.

-

Ether Linkage: The ether bond provides a degree of rotational flexibility, which is crucial as it allows the molecule to adopt various conformations. This adaptability is key to fitting into diverse and complex binding sites of biological targets.

-

Acetamide Moiety: The acetamide group is a key player in forming hydrogen bonding interactions, which are fundamental for target recognition and stable binding. Furthermore, the nitrogen atom within this group can be substituted to introduce additional functional groups, thereby expanding the potential for interactions with biological targets and fine-tuning the compound's properties.

Synthesis of Novel Phenoxyacetamide Analogs

The synthesis of phenoxyacetamide analogs is typically accomplished through a robust and straightforward two-step process: a Williamson ether synthesis followed by an amidation reaction. This synthetic route is highly efficient and allows for a significant degree of molecular diversification.

General Synthetic Scheme

A widely employed synthetic route commences with the reaction of a substituted phenol with an α-haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide. This reaction, typically conducted in the presence of a base, forms an intermediate α-halo-phenoxyacetate. This intermediate is then reacted with a primary or secondary amine to yield the desired phenoxyacetamide analog.

(Detailed, step-by-step protocols for the synthesis and purification of these compounds are provided in the "Experimental Protocols" section of this guide.)

Workflow for Synthesis and Purification

Caption: Synthetic workflow for phenoxyacetamide analogs.

Biological Activities and Therapeutic Potential